molecular formula C18H34O2 B3074081 Dodecyl cyclopentanecarboxylate CAS No. 101885-15-8

Dodecyl cyclopentanecarboxylate

Cat. No.: B3074081
CAS No.: 101885-15-8
M. Wt: 282.5 g/mol
InChI Key: QAIXQQKNOMOKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl cyclopentanecarboxylate is an organic compound with the molecular formula C18H34O2. It is an ester derived from cyclopentanecarboxylic acid and dodecanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dodecyl cyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Cyclopentanecarboxylic acid and dodecanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Cyclopentanol and dodecanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dodecyl cyclopentanecarboxylate involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release cyclopentanecarboxylic acid and dodecanol, which may interact with cellular components. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: The parent acid of dodecyl cyclopentanecarboxylate.

    Dodecyl acetate: Another ester with similar applications in organic synthesis and materials science.

    Cyclopentyl acetate: Shares the cyclopentane ring structure but with different ester functionality.

Uniqueness: this compound is unique due to its combination of a cyclopentane ring and a long dodecyl chain, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

dodecyl cyclopentanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-13-16-20-18(19)17-14-11-12-15-17/h17H,2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIXQQKNOMOKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
Dodecyl cyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
Dodecyl cyclopentanecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dodecyl cyclopentanecarboxylate
Reactant of Route 5
Reactant of Route 5
Dodecyl cyclopentanecarboxylate
Reactant of Route 6
Reactant of Route 6
Dodecyl cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.